2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIPUMFFNWHUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and solvent systems.
Chemical Reactions Analysis
2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in designing new antibiotics and anticancer agents.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide (aromatic carboxylic acid amide) vs. dihydropyrimidine sulfonamide.
- Functional Groups : Hydroxyl (-OH) at position 2 of the benzene ring; amide (-CONH-) linkage to a 3,4-dimethoxyphenethyl group.
- Synthesis : Synthesized via room-temperature condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
- Properties : Melting point = 96°C; distinct NMR profiles (Tables 1 and 2 in the source) .
N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- Core Structure : Dihydropyrimidine carboxamide vs. sulfonamide.
- Functional Groups : Carboxamide (-CONH-) at position 4; oxadiazole and fluorobenzyl substituents.
Implications of Structural Variations
- Sulfonamide vs. Carboxamide : Sulfonamides typically exhibit stronger acidic properties (pKa ~10–11) due to the sulfonyl group, enhancing binding to metalloenzymes like carbonic anhydrase. Carboxamides, with pKa ~15–17, prioritize hydrogen bonding .
- Aromatic Substituents : The 4-methylphenyl group in the target compound may improve membrane permeability compared to Rip-B’s polar methoxy groups or the fluorobenzyl group in the carboxamide analogue .
- Synthetic Complexity : The dihydropyrimidine core often requires multi-step synthesis, whereas Rip-B’s benzamide structure is accessible via single-step condensation .
Biological Activity
2-Hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a pyrimidine ring with various functional groups, including a hydroxyl group and a sulfonamide group, which contribute to its reactivity and biological interactions.
Chemical Structure
The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Demonstrated antifungal properties against species such as Candida albicans and Aspergillus spp.
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:
- Enzyme Inhibition : It binds to the active sites of certain enzymes, disrupting their function. This is particularly relevant in the context of bacterial cell wall synthesis.
- Protein Interactions : The compound may also interact with proteins involved in critical cellular processes, leading to altered cellular responses.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
The compound displayed promising activity against both bacterial and fungal pathogens, indicating its potential as an antimicrobial agent.
Study 2: Cancer Cell Inhibition
Another research study focused on the anticancer properties of this compound. It was tested on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Significant growth inhibition |
| A549 (Lung) | 20 | Moderate growth inhibition |
| HeLa (Cervical) | 25 | Mild growth inhibition |
The results suggest that the compound could selectively inhibit cancer cell proliferation while sparing normal cells, making it a candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of a pyrimidine precursor. For example:
Step 1 : Condensation of 4-methylaniline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate.
Step 2 : Cyclization of the intermediate with a dihydropyrimidinone precursor under reflux in anhydrous ethanol .
-
Optimization Tips :
-
Use high-purity reagents to minimize side reactions.
-
Monitor reaction progress via TLC or HPLC to isolate intermediates.
-
Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of aromatic intermediates .
Synthetic Step Reagents/Conditions Yield Range Reference Sulfonylation Pyridine, 0–5°C 60–75% Cyclization Ethanol, reflux 45–65%
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO, PBS, and cell culture media using UV-Vis spectroscopy or nephelometry. The sulfonamide group may confer limited aqueous solubility, requiring co-solvents (e.g., 10% DMSO) .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 37°C). Monitor via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for structural confirmation?
- Methodological Answer :
-
NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT or machine learning tools). For example, the sulfonamide NH proton typically appears at δ 10–12 ppm, while the dihydropyrimidinone carbonyl resonates near δ 165–170 ppm .
-
IR Spectroscopy : Validate sulfonamide S=O stretches (1150–1350 cm) and pyrimidinone C=O (1680–1720 cm). Discrepancies may indicate tautomeric forms or impurities .
Functional Group NMR Shift (ppm) IR Stretch (cm) Reference Sulfonamide S=O - 1150–1350 Pyrimidinone C=O 165–170 1680–1720
Q. What experimental designs are suitable for studying the compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or dihydrofolate reductase).
- Assay Design :
Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity ().
Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive).
- Data Interpretation : Compare IC values with structural analogs (e.g., fluorophenyl derivatives) to assess substituent effects .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Verify compound purity (≥95% via HPLC) and storage conditions (e.g., desiccated, -20°C).
- Assay Variability : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Structural Analogues : Compare with derivatives (e.g., 4-fluorophenyl or bromophenyl variants) to isolate substituent-specific effects .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly in published synthetic protocols?
- Key Factors :
- Intermediate Stability : Hydrolysis of sulfonamide intermediates in humid conditions can reduce yields. Use anhydrous solvents and inert atmospheres .
- Catalyst Efficiency : Transition-metal catalysts (e.g., Pd/C) may degrade under prolonged heating. Optimize reaction time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
